N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide
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Overview
Description
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxyquinoxaline-2-carboxylic acid with 2-amino-6-methylphenol, followed by the coupling of the resulting intermediate with 4-methoxybenzoyl chloride under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, amino-substituted quinoxalines, and various substituted benzamides .
Scientific Research Applications
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxamide: Shares the quinoxaline core structure but lacks the methoxy and methyl substituents.
3-hydroxyquinoxaline-2-carboxylic acid: Contains the hydroxyl group on the quinoxaline ring but differs in the carboxylic acid functionality.
4-methoxybenzamide: Possesses the methoxybenzamide moiety but lacks the quinoxaline ring.
Uniqueness
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoxaline ring and the methoxybenzamide moiety allows for versatile applications in various fields .
Biological Activity
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide, commonly referred to as HMQ177, is a novel compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.
Overview of the Compound
HMQ177 belongs to the class of quinoxaline derivatives, which are known for their significant biological activities including antimicrobial, antifungal, and anticancer properties. The compound's structure features a quinoxaline core with hydroxyl and methoxy substituents that enhance its reactivity and biological efficacy .
Synthesis
The synthesis of HMQ177 typically involves several steps:
- Condensation Reaction : 3-hydroxyquinoxaline-2-carboxylic acid is reacted with 2-amino-6-methylphenol.
- Coupling Reaction : The resulting intermediate is coupled with 4-methoxybenzoyl chloride under basic conditions.
This multi-step process can be optimized for higher yields and purity, often utilizing green chemistry principles to minimize environmental impact.
HMQ177 exerts its biological effects through various mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular processes.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, making it a potential candidate for cancer therapy.
- Antimicrobial Activity : HMQ177 has demonstrated effectiveness against various microbial strains, enhancing its utility in treating infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of HMQ177:
- Cell Line Studies : In vitro tests showed that HMQ177 exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). The IC50 values ranged from 1.2 to 5.3 μM, indicating potent activity .
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 1.2 |
HCT 116 | 3.7 |
HEK 293 | 5.3 |
Antimicrobial Activity
HMQ177 also displays promising antimicrobial properties:
- Bacterial Inhibition : It has shown strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM .
Comparative Analysis
To understand the uniqueness of HMQ177, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Quinoxaline-2-carboxamide | Lacks methoxy and methyl substituents | Less potent than HMQ177 |
3-hydroxyquinoxaline-2-carboxylic acid | Hydroxyl group present | Limited biological activity |
4-methoxybenzamide | Contains methoxy group but lacks quinoxaline core | Reduced efficacy compared to HMQ177 |
Case Studies
Several case studies have explored the therapeutic applications of HMQ177:
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that HMQ177 significantly reduced tumor growth in xenograft models, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties of HMQ177 against various pathogens, confirming its effectiveness and low toxicity profile compared to standard antibiotics .
Properties
IUPAC Name |
4-methoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-14-6-5-7-17(21-23(28)25-19-9-4-3-8-18(19)24-21)20(14)26-22(27)15-10-12-16(29-2)13-11-15/h3-13H,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMWNQREQZWUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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